

Digoxigenin end-labeling of oligonucleotides for EMSA

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Compound of Interest

Compound Name: *Digoxigenin monodigitoxoside*

Cat. No.: *B194527*

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An Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-nucleic acid interactions. This method relies on the principle that a protein-DNA or protein-RNA complex migrates more slowly than the free nucleic acid probe through a non-denaturing polyacrylamide gel, causing a "shift" in the migration of the labeled probe.[\[1\]\[2\]\[3\]\[4\]](#)

Traditionally, these probes were labeled with radioactive isotopes like ^{32}P . However, due to safety concerns, handling restrictions, and the short half-life of radioisotopes, non-radioactive labeling methods have become a preferred alternative.[\[1\]\[5\]\[6\]\[7\]](#) Among these, the digoxigenin (DIG) system offers a sensitive, stable, and safe option for labeling and detecting oligonucleotides in EMSA.[\[5\]\[6\]\[7\]\[8\]](#)

This application note provides detailed protocols for the 3'-end labeling of oligonucleotides with digoxigenin-11-dideoxyuridine-triphosphate (DIG-11-ddUTP) and their subsequent use in a chemiluminescent EMSA.

Principle of Digoxigenin (DIG) End-Labeling

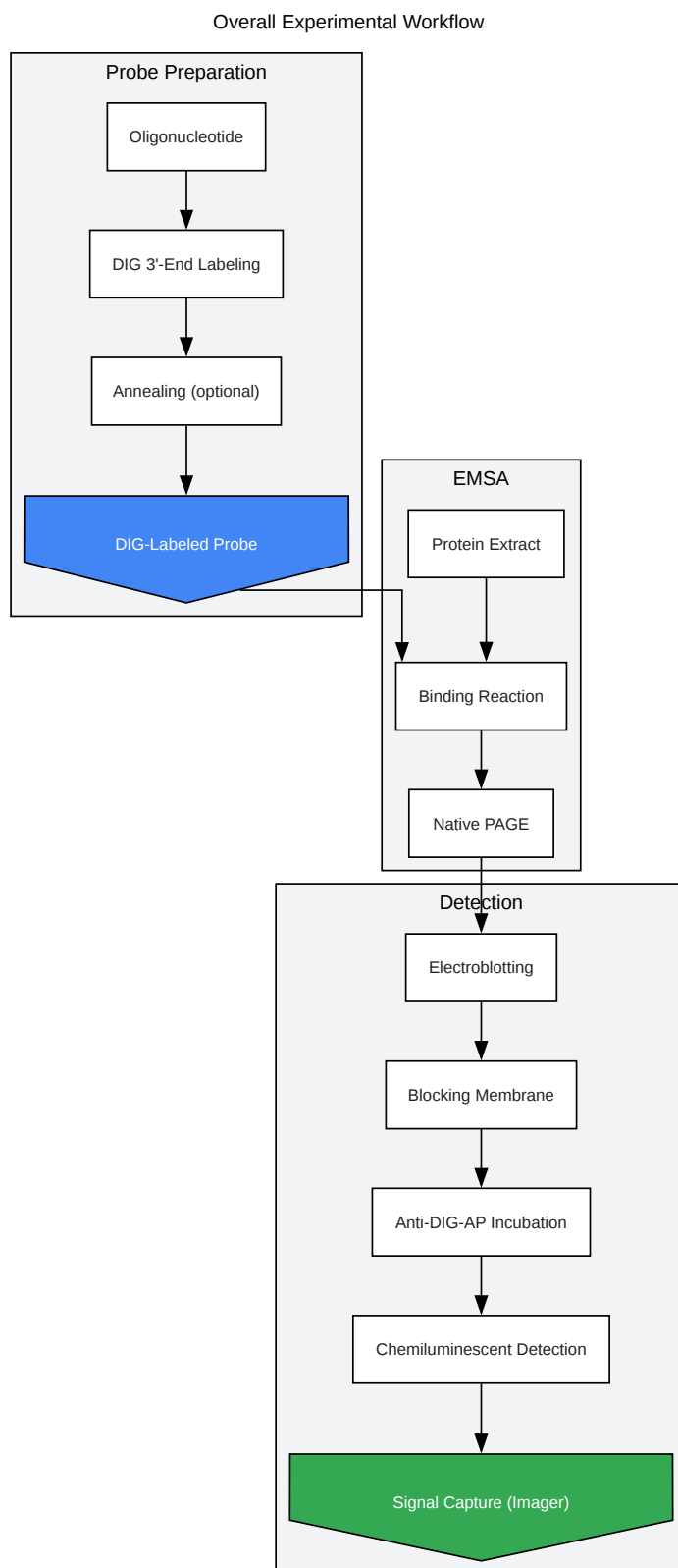
The labeling process utilizes the enzyme Terminal deoxynucleotidyl Transferase (TdT), which catalyzes the template-independent addition of a single DIG-11-ddUTP molecule to the 3'-hydroxyl (-OH) end of an oligonucleotide.[\[9\]\[10\]\[11\]\[12\]](#) Because dideoxynucleotides (ddUTP) lack a 3'-OH group, the reaction terminates after the addition of a single labeled nucleotide. This method is versatile and can be used for both single-stranded and double-stranded DNA, regardless of whether the ends are blunt or have 5' or 3' overhangs.[\[9\]\[11\]\[13\]](#)

Advantages of the DIG System for EMSA

- **Enhanced Safety:** Completely eliminates the risks and regulatory burdens associated with radioactive materials.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Probe Stability:** DIG-labeled oligonucleotides are highly stable and can be stored for at least a year at -20°C without loss of function, in stark contrast to ³²P-labeled probes which have a half-life of about two weeks.[\[5\]](#)[\[6\]](#)[\[14\]](#)
- **High Sensitivity:** The chemiluminescent detection method provides sensitivity comparable to that of radioactive probes.[\[5\]](#)[\[6\]](#)
- **Labeling Specificity:** The addition of a single DIG molecule at the 3'-end minimizes the risk of interfering with the protein's binding to its recognition sequence.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Workflow Overview

The overall process involves three main stages: labeling the oligonucleotide with DIG, performing the binding reaction and electrophoretic separation, and finally, detecting the shifted bands via chemiluminescence.



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Caption: Overall Experimental Workflow.

Quantitative Data Summary

For reproducible results, the concentration of each component in the labeling and binding reactions is critical. The following tables provide recommended concentration ranges.

Table 1: DIG 3'-End Labeling Reaction Components

Component	Stock Concentration	Volume for 20 μ L Reaction	Final Concentration/Amount
5x Reaction Buffer	5x	4 μ L	1x
CoCl ₂ Solution	25 mM	4 μ L	5 mM
Annealed Oligonucleotide	25 μ M (100 pmol/4 μ L)	1-4 μ L	50 - 100 pmol
DIG-11-ddUTP	1 mM	1 μ L	50 μ M
Terminal Transferase (TdT)	2.5 - 400 U/ μ L	1 μ L	2.5 - 400 Units
Nuclease-Free Water	-	To 20 μ L	-

Note: Component amounts are based on typical kit protocols and may require optimization.[\[6\]](#)[\[12\]](#)

Table 2: EMSA Binding Reaction Components

Component	Stock Concentration	Volume for 20 μ L Reaction	Final Concentration/Amount
5x-10x Binding Buffer	5x-10x	2-4 μ L	1x
Nuclear/Cell Extract	1-5 μ g/ μ L	1-5 μ L	1-10 μ g
Poly [d(I-C)]	1 μ g/ μ L	1 μ L	50 ng/ μ L
DIG-labeled Probe	10-50 fmol/ μ L	1 μ L	10-50 fmol
Unlabeled Competitor (Optional)	1-10 pmol/ μ L	1 μ L	50-500 fold molar excess
Nuclease-Free Water	-	To 20 μ L	-
Note: The optimal amount of protein extract and competitor DNA must be determined empirically. [13] [15]			

Table 3: Comparison of Probe Labeling Methods

Feature	³² P End-Labeling	DIG End-Labeling
Label	Radioactive Isotope (³² P)	Digoxigenin Hapten
Safety	Hazardous, requires special handling and disposal	Non-hazardous
Probe Half-Life	~14 days	>1 year at -20°C
Detection Method	Autoradiography	Chemiluminescence/Colorimetric
Detection Time	Hours to days	Minutes to hours
Sensitivity	Very high	High, comparable to radioactive
Source: Information compiled from multiple sources. [4] [5] [6] [7] [16]		

Experimental Protocols

Protocol 1: Annealing of Complementary Oligonucleotides

If starting with two single-stranded, complementary oligonucleotides, they must first be annealed to form a double-stranded probe.

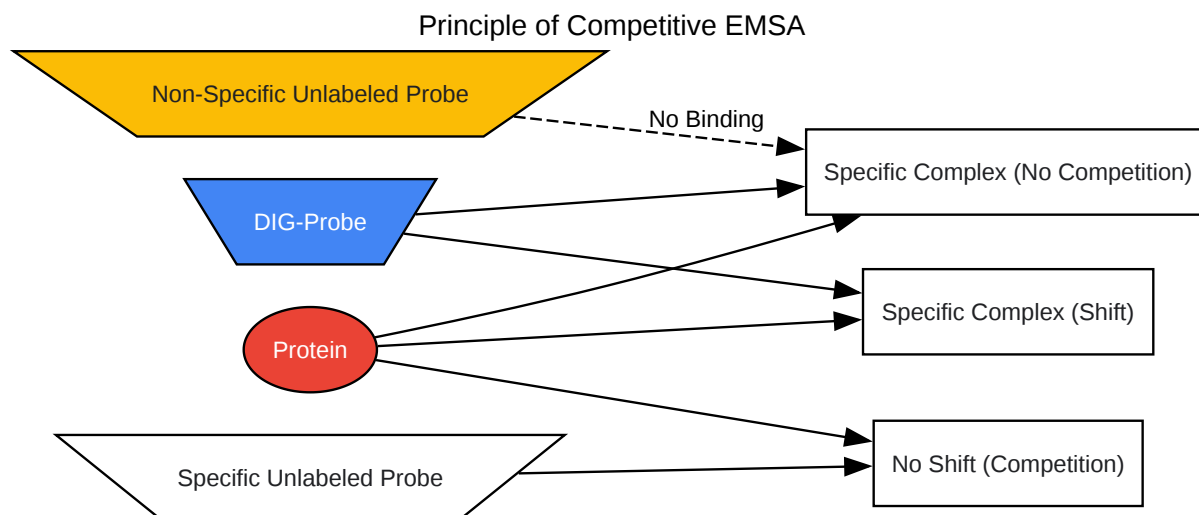
- In a microcentrifuge tube, combine 1 nmol of each complementary oligonucleotide.
- Add annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA, 100 mM NaCl) to a final volume of 50 µL.
- Heat the mixture to 95°C for 10 minutes.
- Allow the mixture to cool slowly to room temperature over 2-3 hours. This can be done by turning off the heat block and leaving the tube in it.
- The annealed, double-stranded oligonucleotide is now ready for labeling.

Protocol 2: DIG 3'-End Labeling of Oligonucleotides

This protocol is for a standard 20 μ L labeling reaction.

- On ice, add the following reagents to a sterile microcentrifuge tube in the order listed:
 - Nuclease-free water to bring the final volume to 20 μ L.
 - 4 μ L of 5x Reaction Buffer.
 - 4 μ L of 25 mM CoCl_2 solution.
 - 100 pmol of the double-stranded oligonucleotide probe from Protocol 1.[\[6\]](#)
 - 1 μ L of 1 mM DIG-11-ddUTP solution.
 - 1 μ L of Terminal Transferase (TdT).
- Mix the components gently by pipetting. Do not vortex.
- Incubate the reaction at 37°C for 30-60 minutes.[\[6\]](#)[\[10\]](#)
- Stop the reaction by adding 2 μ L of 0.2 M EDTA (pH 8.0).
- (Optional but recommended) Precipitate the labeled DNA by adding 2 μ L of 4 M LiCl and 60 μ L of ice-cold 100% ethanol. Incubate at -70°C for 2 hours or -20°C overnight.[\[6\]](#)
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the DNA.
- Carefully remove the supernatant and resuspend the pellet in 20-50 μ L of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
- The DIG-labeled probe is ready for use and can be stored at -20°C.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)



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Caption: Principle of Competitive EMSA.

- Set up the binding reactions in microcentrifuge tubes on ice. The total volume is typically 20 μL .
- Add the following components in the specified order:
 - Nuclease-free water.
 - 2 μL of 10x Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.9, 600 mM KCl, 20 mM EDTA, 20 mM DTT, 120% glycerol).
 - 1 μL of 1 $\mu\text{g}/\mu\text{L}$ Poly [d(I-C)] (a non-specific competitor to reduce non-specific binding).[13]
 - Nuclear or cell extract (start with 3-5 μg and optimize).
- For competition assays, add the unlabeled competitor probe at this stage:
 - Specific Competitor: Add a 50 to 500-fold molar excess of the same oligonucleotide sequence, but unlabeled. Incubate for 15 minutes at room temperature.[15]

- Non-specific/Mutant Competitor: Add an equivalent molar excess of an unrelated or mutated oligonucleotide sequence to confirm binding specificity.
- Add 1 μ L of the DIG-labeled probe (typically 20-50 fmol).
- Incubate the complete reaction mixture at room temperature for 15-30 minutes.
- Add 2 μ L of 6x Loading Dye (e.g., glycerol-based, without SDS).
- Load the samples onto a 4-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
- Run the gel at 10-15 V/cm in a cold room (4°C) until the loading dye has migrated approximately two-thirds of the way down the gel.[\[17\]](#)

Protocol 4: Transfer and Chemiluminescent Detection

- Transfer: After electrophoresis, electroblot the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) at 380-400 mA for 45-60 minutes in 0.5x TBE buffer.[\[14\]](#)
- Crosslinking: UV-crosslink the DNA to the membrane according to the manufacturer's instructions for the crosslinker.
- Blocking: Block the membrane by incubating it in 20 mL of blocking solution (e.g., 1x Maleic Acid Buffer with 1% Blocking Reagent) for 30-60 minutes at room temperature with gentle agitation.[\[5\]](#)
- Antibody Incubation: Dilute the Anti-Digoxigenin-AP (Alkaline Phosphatase) conjugate 1:10,000 to 1:20,000 in blocking solution. Incubate the membrane in this solution for 30 minutes at room temperature.[\[5\]](#)[\[18\]](#)
- Washing: Wash the membrane twice for 15-20 minutes each in 100-200 mL of wash buffer (e.g., Maleic Acid Buffer with 0.3% Tween 20).[\[5\]](#)
- Equilibration: Equilibrate the membrane in 50 mL of detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl) for 5 minutes.
- Detection: Place the membrane on a clean, flat surface (like a sheet protector). Apply 1 mL of a chemiluminescent substrate (e.g., CSPD® or CDP-Star®) evenly over the surface.

Incubate for 5-10 minutes.

- **Signal Capture:** Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose it to an X-ray film or a chemiluminescence imager to capture the signal. Exposure times can range from 5 minutes to 1 hour depending on signal strength.^[5]

Troubleshooting

Table 4: Common EMSA Problems and Solutions

Problem	Possible Cause(s)	Suggested Solution(s)
No Signal or Weak Signal	Inefficient probe labeling.	Check labeling efficiency via dot blot against a labeled control. [5] [14]
Inefficient transfer to membrane.	Verify transfer efficiency by staining the gel with Ethidium Bromide after transfer. Use a positively charged nylon membrane. [14] [19]	
Inactive protein or insufficient amount.	Use fresh protein extract. Add protease inhibitors. Increase the amount of extract in the binding reaction. [13] [19]	
Sub-optimal binding conditions.	Optimize salt concentration (KCl), glycerol, and MgCl ₂ in the binding buffer. [13] [19]	
High Background/Smears	Too much protein extract.	Reduce the amount of protein extract in the binding reaction. [19]
Insufficient non-specific competitor.	Increase the amount of Poly [d(I-C)]. Try a different competitor like sonicated salmon sperm DNA. [13] [19]	
DNA-protein complexes dissociated during electrophoresis.	Run the gel at 4°C with cold running buffer. [19]	
Non-specific Bands	Protein binding to probe non-specifically.	Increase the amount of non-specific competitor DNA. Pre-incubate the extract with the competitor before adding the labeled probe. [2] [13] [19]

Shifted band is not reduced by specific unlabeled competitor.	The observed shift is likely due to a non-specific interaction. Redesign the probe or optimize binding conditions. [15] [19]	
Shifted Band in Free Probe Lane	Probe is not fully denatured or has secondary structures.	This is a common artifact with some kits. Ethanol precipitation after labeling can help remove unincorporated nucleotides and other reagents that might cause this. [20]

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